molecular formula C13H15NO2S3 B2545832 N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1286714-57-5

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Cat. No. B2545832
CAS RN: 1286714-57-5
M. Wt: 313.45
InChI Key: QZUBSBBICSTPFM-UHFFFAOYSA-N
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Description

The compound "N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide" is a thiophene sulfonamide derivative. Thiophene sulfonamides are a class of compounds that have been studied for various biological activities, including urease inhibition, antibacterial properties, and as potential inhibitors for certain enzymes like cyclin-dependent kinase 5 (cdk5) . These compounds are characterized by the presence of a thiophene ring, a sulfonamide group, and various substituents that can significantly affect their chemical and biological properties.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through different methods. One approach involves the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, which allow the introduction of aryl groups to the thiophene nucleus . Another method includes the AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides to construct indane derivatives, which suggests a potential pathway for the synthesis of cyclopropyl-containing thiophene sulfonamides .

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives can be complex and is influenced by the substituents on the thiophene ring. X-ray diffraction methods have been used to determine the structure of related compounds, revealing details such as bonding and geometry . For example, sulfonamide-derived ligands and their metal complexes have been shown to adopt an octahedral geometry .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can participate in various chemical reactions. The presence of the sulfonamide group can lead to interactions with transition metals, forming complexes with potential biological activities . Additionally, reactions with ynamines have been reported to yield novel S,N-heterocycles, demonstrating the reactivity of the sulfonamide moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, pKa, and the ability to bind to biological targets . For instance, optimizing substituents for water solubility and appropriate pKa can lead to compounds with specific biological activities, such as ocular hypotensive agents for glaucoma treatment .

Scientific Research Applications

Synthesis and Enantioselective Applications

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is involved in the synthesis of various organic compounds, demonstrating the broad applicability of sulfonamides in enantioselective organocatalysis. For instance, novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid were synthesized and utilized as organocatalysts in the enantioselective cyclopropanation of α,β-unsaturated aldehydes with sulfur ylides, yielding cyclopropane products with high enantiomeric excesses (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Medicinal Chemistry and Biological Evaluation

The compound is also a key precursor in the development of potential therapeutic agents. A study detailed the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions. These compounds were evaluated for their urease inhibition, hemolytic, and antibacterial activities, indicating the role of sulfonamides in medicinal chemistry as potential therapeutic agents (Noreen et al., 2017).

Anticonvulsant and Antibacterial Agents

Another application in medicinal chemistry involves the synthesis of heterocyclic compounds containing a sulfonamide moiety, aiming at developing new antibacterial agents. This synthesis approach leads to compounds with varied biological activities, highlighting the versatility of sulfonamides in drug discovery (Azab, Youssef, & El-Bordany, 2013).

Future Directions

Thiophene and its derivatives show a variety of properties and applications, making them a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S3/c1-10-2-5-13(18-10)19(15,16)14(12-3-4-12)8-11-6-7-17-9-11/h2,5-7,9,12H,3-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUBSBBICSTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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